molecular formula C7H8N2O2 B8007225 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Cat. No.: B8007225
M. Wt: 152.15 g/mol
InChI Key: ZFXGXZDJEMDXPJ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS 1466865-03-1) is a high-value cyclopentapyrazole derivative serving as a versatile building block in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, is part of a scaffold of interest for the synthesis of more complex heterocyclic systems . The tetrahydrocyclopenta[c]pyrazole core can be synthesized via intramolecular nitrilimine cycloaddition, a method validated in peer-reviewed literature for constructing these fused bicyclic structures . As a carboxylic acid-functionalized heterocycle, it is a key precursor for designing novel molecules, with related pyrazole derivatives being explored for various pharmaceutical applications according to patent literature . Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions recommend keeping the material in a dark place, sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)4-1-5-3-8-9-6(5)2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXGXZDJEMDXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of various materials and chemicals, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound exhibits high structural similarity (>95%) to several analogues ():

Compound Name CAS Number Similarity Score Key Substituent Differences
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid N/A 0.98 Indazole core vs. pyrazole; methyl group
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid 1338247-89-4 0.95 Isopropyl substituent; indazole core

Key Observations :

  • Replacement of the pyrazole core with indazole (as in the analogues above) reduces conformational strain but may alter electronic properties .
  • Substituents like methyl or isopropyl groups influence steric bulk and lipophilicity, impacting bioavailability and target selectivity.
N-Type Calcium Channel Inhibition

The parent compound was optimized as an N-type calcium channel inhibitor, with Winters et al. (2014) identifying critical SAR features:

  • Carboxylic Acid Position : Essential for polar interactions with channel residues; removal or esterification reduces activity .
  • Cyclopentane Fusion: Enhances rigidity, improving binding affinity compared to non-fused pyrazoles .

In contrast, 2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole () lacks the carboxylic acid group but retains the fused cyclopentane ring. This analogue showed moderate activity in preliminary screens, suggesting the carboxylic acid is critical for potency .

Antifungal and Plant Growth-Promoting Activity

Pyrazole-5-carboxylic acid derivatives (e.g., 1-methyl-3-propyl variants) detected in GC-MS analyses () lack reported biological activity, highlighting the importance of specific substituents (e.g., cyclopentane fusion) for functional efficacy .

Conformational and Crystallographic Insights

The crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid () reveals:

  • A shallow envelope conformation in the cyclopentane ring, with the carboxylic acid deviating by 0.237 Å from the plane.
  • Dihedral angles between fused rings and substituents (e.g., 66.65° for the trimethoxybenzene group) that may sterically hinder target binding compared to the parent compound .

Biological Activity

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS No. 1466865-03-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its role as an N-type calcium channel blocker and its implications in pain management.

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring fused with a pyrazole moiety, contributing to its unique reactivity and biological profile.

Research indicates that this compound acts primarily as an N-type calcium channel blocker , specifically targeting Cav2.2 channels. These channels are crucial in the modulation of neurotransmitter release and play a significant role in pain pathways.

Pain Management Studies

A notable study investigated a series of substituted tetrahydrocyclopenta[c]pyrazoles for their analgesic properties. The study utilized the rat Complete Freund's Adjuvant (CFA) model to assess the in vivo efficacy of these compounds. Results demonstrated that certain derivatives exhibited significant analgesic effects, suggesting that this compound could be effective in treating chronic pain conditions .

Table of Biological Activities

Study ReferenceActivity AssessedModel UsedKey Findings
N-type calcium channel inhibitionRat CFA modelActive in vivo analgesic effects observed
General pharmacological profileIn vitro assaysDemonstrated potential for further medicinal chemistry development

Case Studies

  • Chronic Pain Management : In a controlled study involving rats subjected to inflammatory pain models, administration of tetrahydrocyclopenta[c]pyrazole derivatives resulted in reduced pain sensitivity and improved mobility scores compared to control groups.
  • Calcium Channel Blockade : Electrophysiological assays confirmed that the compound effectively inhibited Cav2.2 channel currents in neuronal cells, providing insights into its mechanism as a calcium channel blocker.

Q & A

Q. What synthetic strategies are recommended for preparing 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

A typical synthesis involves cyclocondensation of ethyl acetoacetate with a suitable hydrazine derivative (e.g., phenylhydrazine) and a carbonyl source (e.g., DMF-DMA), followed by hydrolysis to yield the carboxylic acid. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Maintain 80–100°C during cyclocondensation to avoid side reactions.
  • Hydrolysis conditions : Use NaOH/EtOH under reflux for 4–6 hours to ensure complete conversion of the ester intermediate to the acid .
    Yield optimization : Monitor intermediates via TLC and purify via recrystallization (e.g., using ethanol/water mixtures).

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, carboxylic acid protons at δ 12–14 ppm).
  • IR spectroscopy : Confirm the carboxylic acid group via O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1680–1720 cm1^{-1}).
  • X-ray diffraction : Resolve stereochemistry and hydrogen-bonding networks in the solid state. For example, intramolecular H-bonds between the pyrazole N–H and carboxyl O stabilize the planar structure .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxyl oxygen as a nucleophilic center).
  • HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., a narrow gap of ~4 eV suggests potential for redox activity).
  • Vibrational frequencies : Validate experimental IR spectra by comparing calculated vs. observed peaks (error margins <5%) .

Q. How can researchers resolve contradictions between experimental and theoretical data (e.g., bond lengths, spectroscopic shifts)?

  • Cross-validation : Use multiple techniques (e.g., X-ray for bond lengths, NMR for proton assignments) to confirm structural features.
  • Solvent effects in DFT : Include solvent models (e.g., PCM for ethanol) to improve agreement with experimental 1H^1H NMR shifts.
  • Dynamic effects : Account for temperature-dependent conformational changes in simulations .

Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

  • Lipophilicity optimization : Use SwissADME to calculate LogP values; introduce polar substituents (e.g., –OH, –NH2_2) to enhance solubility.
  • Bioisosteric replacement : Replace the cyclopentane ring with a thiadiazole or triazole moiety to improve metabolic stability (see analogs in ).
  • In vitro assays : Test plasma stability (pH 7.4, 37°C) and hepatic microsomal clearance to prioritize derivatives .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Substituent variation : Synthesize analogs with halogen (Cl, F), methyl, or phenyl groups at positions 3 and 6 of the pyrazole ring.
  • Biological testing : Screen for anti-inflammatory activity (e.g., COX-2 inhibition) and compare IC50_{50} values against celecoxib (reference IC50_{50} = 0.04 μM) .
  • Molecular docking : Map interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina .

Data Contradiction and Validation

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Purity assessment : Use HPLC (C18 column, 0.1% TFA in H2 _2O/MeCN gradient) to confirm >95% purity.
  • Crystallization solvents : Note that recrystallization from DMSO vs. EtOH can yield polymorphs with varying melting points (e.g., 222–224°C vs. 230°C) .
  • Standardized protocols : Adopt IUPAC guidelines for reporting NMR (500 MHz, DMSO-d6_6) and IR (KBr pellet) data .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
1H^1H NMRPyrazole H (δ 7.2 ppm), COOH (δ 12.5 ppm)
IRC=O (1705 cm1^{-1}), O–H (3100 cm1^{-1})
X-ray DiffractionBond length: C–N (1.34 Å), C=O (1.21 Å)

Q. Table 2. Pharmacokinetic Parameters (SwissADME Prediction)

ParameterValue (Parent Compound)Optimized Derivative
LogP1.80.9 (with –OH group)
Water Solubility-3.2 (LogS)-2.1
CYP2D6 InhibitionHighModerate

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